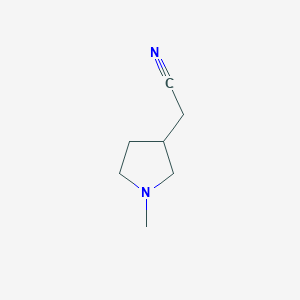

![molecular formula C13H15N3O2S B2550812 (2-甲基-5,6,7,8-四氢苯并[4,5]噻吩-[2,3-d]嘧啶-4-氨基)-乙酸 CAS No. 878709-00-3](/img/structure/B2550812.png)

(2-甲基-5,6,7,8-四氢苯并[4,5]噻吩-[2,3-d]嘧啶-4-氨基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

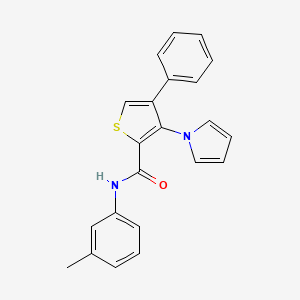

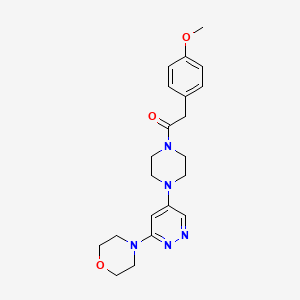

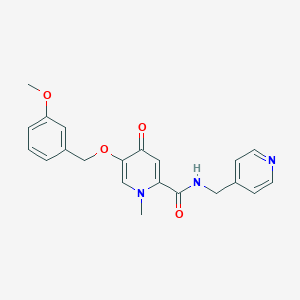

The compound 2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino-acetic acid is a derivative of thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound that has been the subject of various synthetic studies. The thieno[2,3-d]pyrimidin-4-one scaffold is known for its potential biological activities and has been incorporated into various fused heterocyclic systems .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives has been reported through the condensation of heterocyclic α-amino compounds with methyl 2-benzoylamino-3-dimethylaminopropenoate in acetic acid . Additionally, the synthesis of 2,3-dimethyl- and 2,3-substituted 7,8-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones has been achieved by reacting with aromatic aldehydes and furfural in the presence of NaOH . These methods provide a basis for the synthesis of the compound , although the specific synthesis of 2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino-acetic acid is not directly described in the provided papers.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by a fused ring system that includes a thieno ring and a pyrimidinone moiety. The presence of substituents on the thieno and pyrimidinone rings can significantly affect the electronic and steric properties of these molecules, which in turn can influence their chemical reactivity and potential biological activity .

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4-one derivatives have been shown to undergo various chemical reactions, including condensation with aromatic aldehydes to yield 8-arylidene derivatives . The reactivity of these compounds is influenced by the substituents present on the thieno and pyrimidinone rings, which can dictate the outcome of the reactions and the types of products formed.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino-acetic acid are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, the solubility, melting point, and stability of such compounds are dependent on the nature of the substituents and the overall molecular structure. The presence of amino and acetic acid groups in the compound suggests potential for hydrogen bonding and solubility in polar solvents .

科学研究应用

合成技术

新颖合成方法:研究人员开发了合成该化合物衍生物的新方法,例如 2-取代-4H-噻吩 [2,3-d][1,3] 噁嗪-4-酮和 2,3-二取代噻吩 [2,3-d]嘧啶-4(3H)-酮。这些方法涉及多个步骤,包括与乙酰乙酸乙酯的反应、水解和乙酸酐诱导的环化 (El-Ahl,2000).

简便合成方法:已经报道了包含四氢苯并[4,5]噻吩[2,3-d]嘧啶和香豆素部分的杂环的简便合成方法。这种方法涉及特定氨基甲酰衍生物的重排 (Vasylyev 等,1999).

生物学应用

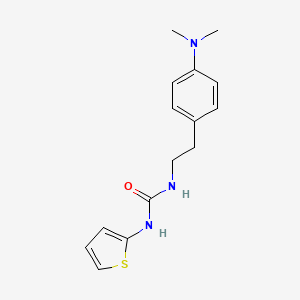

蛋白激酶 CK2 抑制剂:一项研究报道了在 4-氨基噻吩[2,3-d]嘧啶衍生物中发现的新型 ATP 竞争性 CK2 抑制剂。发现活性最高的化合物是有效的抑制剂,为这些衍生物的潜在治疗应用提供了见解 (Ostrynska 等,2016).

镇痛和抗炎剂:合成新型 2-巯基-3-(取代氨基)-5,6,7,8-四氢-3H-苯并(4,5)噻吩(2,3-d)嘧啶-4-酮,其表现出显着的镇痛和抗炎活性,表明这些衍生物具有潜在的药用价值 (Alagarsamy 等,2007).

抗菌活性

抗菌效力:该化学类别中某些合成的化合物对各种细菌和真菌物种表现出中等效力,突出了它们作为抗菌剂的潜力 (Gomha,2009).

抗肿瘤活性:噻吩[2,3-d]嘧啶-4(3H)-酮的一些衍生物对特定的癌细胞系显示出有效的抗肿瘤活性,表明它们在癌症治疗中的潜在用途 (Edrees & Farghaly,2017).

安全和危害

作用机制

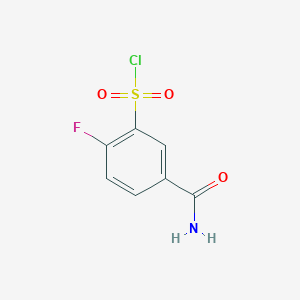

Target of Action

The primary target of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is the Retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . RORγt is a potential therapeutic target for Th17-mediated autoimmune diseases .

Mode of Action

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid, as a RORγt inhibitor, binds to RORγt beyond the Ligand Binding Domain (LBD) region . Molecular docking computation showed that the best binding pocket of this compound to RORγt is located in the hinge region of RORγt .

Biochemical Pathways

The compound affects the differentiation of Th17 cells, which are a novel effect T cell subset producing IL-17A . IL-17A, a pro-inflammatory cytokine, has a central role in the pathogenesis of lupus nephritis .

Result of Action

The compound represses the development of Th17 cells and ameliorates the autoimmune disease manifestation in the pristane-induced lupus nephritis mice model .

属性

IUPAC Name |

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-7-15-12(14-6-10(17)18)11-8-4-2-3-5-9(8)19-13(11)16-7/h2-6H2,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFBRDZXXMMWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2550749.png)